molecular formula C21H18FN3.2HCl B1574493 OXA 06 dihydrochloride

OXA 06 dihydrochloride

Cat. No. B1574493
M. Wt: 404.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent ROCK inhibitor (IC50 = 10 nM). Suppresses pMYPT1 and pCofilin levels in non-small cell lung carcinoma (NSCLC) cell lines. Also inhibits anchorage-independent growth of NSCLC cell lines in vitro.

Scientific Research Applications

Environmental Analysis

OXA-06 dihydrochloride and its related compounds are examined in environmental studies for their presence, degradation, and impact. For instance, studies have monitored the presence and degradation patterns of acetanilide herbicides and their degradates, including OXA-06 dihydrochloride, in river systems to understand their environmental fate and transport mechanisms. Such studies indicate that these compounds are persistent in the environment and their concentration trends are often correlated with their usage patterns and environmental conditions like precipitation (Kalkhoff et al., 2012).

Analytical Chemistry

OXA-06 dihydrochloride has also been utilized in analytical chemistry. One study employed the photothermal effect of OxTMB (a derivative of OXA-06 dihydrochloride) for glucose detection, demonstrating the potential of using OxTMB in simple and instrument-free analyses. This indicates the versatility of OXA-06 dihydrochloride derivatives in developing sensitive and straightforward analytical methods (Yi et al., 2020).

Photolysis and Photochemical Aging Studies

Research has explored the role of OXA-06 dihydrochloride in photochemical processes. For example, the photolysis of oxalic acid (OxA), closely related to OXA-06 dihydrochloride, was studied under various conditions, revealing significant insights into photochemical aging and isotopic fractionation. This type of research helps in understanding atmospheric processing and the environmental impact of these compounds (Pavuluri & Kawamura, 2012).

Synthetic Chemistry

In synthetic chemistry, OXA-06 dihydrochloride and related compounds have been involved in various synthetic routes. The oxa-Michael reaction (OMR), for instance, is an effective method to synthesize a wide range of oxygen-containing heterocycles, which are significant in creating biologically active substances. Such reactions and their applications in synthesizing complex molecular frameworks are a crucial part of synthetic organic chemistry (Ahmad & Ullah, 2021).

Propellant Chemistry

Interestingly, derivatives of OXA-06 dihydrochloride, like Oxamide (OXA), have found applications in the study of the combustion characteristics of composite solid rocket propellants. Research in this area contributes to understanding the suppression mechanisms and combustion characteristics of propellants, which are pivotal for the design and development of propulsion systems (Trache et al., 2015).

properties

Product Name

OXA 06 dihydrochloride

Molecular Formula

C21H18FN3.2HCl

Molecular Weight

404.31

synonyms

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.